2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
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Overview
Description
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde is a chemical compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nicotinaldehyde moiety
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde typically involves the reaction of 4-chlorothiophenol with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Scientific Research Applications
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study its effects on various biological systems. It can act as a probe to investigate enzyme activities and protein interactions.
Medicine: Although not widely used in clinical settings, it has potential applications in drug discovery and development. Its interactions with biological targets can provide insights into new therapeutic agents.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfanyl group may also interact with metal ions or other thiol-containing molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde can be compared with other similar compounds, such as:
2-[(4-Bromophenyl)Sulfanyl]Nicotinaldehyde: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
2-[(4-Methylphenyl)Sulfanyl]Nicotinaldehyde: Contains a methyl group instead of chlorine, leading to variations in its chemical and physical properties.
2-[(4-Nitrophenyl)Sulfanyl]Nicotinaldehyde:
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSNZPFOLUHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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